molecular formula C9H6N2O3 B14278414 5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde CAS No. 135733-35-6

5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde

Cat. No.: B14278414
CAS No.: 135733-35-6
M. Wt: 190.16 g/mol
InChI Key: DLXWGLICLICZTB-UHFFFAOYSA-N
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Description

5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with aldehydes or ketones, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-oxido-4-phenyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-6-8-9(11(13)14-10-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXWGLICLICZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](ON=C2C=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567289
Record name 5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135733-35-6
Record name 5-Oxo-4-phenyl-1,2,5lambda~5~-oxadiazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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